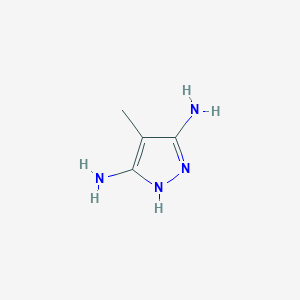

4-methyl-1H-pyrazole-3,5-diamine

Descripción

Propiedades

IUPAC Name |

4-methyl-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-3(5)7-8-4(2)6/h1H3,(H5,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUFDXGFTOWUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Diazotization of Aniline Derivative

-

- Aniline (substituted with methyl group at the 4-position) is dissolved in an aqueous acidic medium, typically hydrochloric acid.

- The temperature is maintained around 0°C to stabilize the diazonium ion.

- Sodium nitrite (NaNO₂) is added slowly to generate the diazonium salt.

Reaction Equation:

$$

\text{ArNH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{ArN}2^+ \text{Cl}^- + \text{H}2O

$$

Step 2: Quenching with Malonate and Cyclization

- The diazonium salt reacts with malonate derivatives in the presence of a base, forming an N-phenylcarbonohydrazonoyl dicyanide intermediate.

- Subsequent cyclization with hydrazine yields the pyrazole core.

Key Data:

| Parameter | Conditions | Remarks |

|---|---|---|

| Temperature | ~0°C during diazotization | Ensures stability of diazonium salt |

| Reagents | Aniline derivative, NaNO₂, HCl, malonate, hydrazine | Specific to methyl substitution at the 4-position |

| Yield | Variable, generally moderate to high | Dependent on reaction control |

Advantages:

- High selectivity for the pyrazole core.

- Suitable for introducing methyl groups at the 4-position via substrate choice.

Alkylation of 3,5-Diaminopyrazole Derivatives (Patented Methods)

A prevalent approach involves starting with 3,5-diaminopyrazole and performing alkylation at amino groups.

Procedure:

- Starting Material: 3,5-diaminopyrazole, synthesized via reduction of nitro precursors.

- Alkylation Step:

- React with methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a base such as potassium carbonate.

- Conducted in polar aprotic solvents like dimethylformamide (DMF) at room temperature or elevated temperatures (~50°C).

Reaction Equation:

Pyrazole-3,5-diamine + CH₃X + Base → 4-Methyl-1H-pyrazole-3,5-diamine

Reaction Conditions:

| Parameter | Conditions | Remarks |

|---|---|---|

| Solvent | DMF or DMSO | Facilitates nucleophilic substitution |

| Base | K₂CO₃ or NaH | Deprotonates amino groups |

| Temperature | 25–50°C | Controlled to prevent over-alkylation |

| Yield | Typically high (>80%) | When optimized |

Notes:

- Selectivity for mono-alkylation is critical; excess methyl halide can lead to di-alkylation.

- Purification often involves recrystallization or chromatography.

Functionalization via Nucleophilic Substitution on Pyrazole Derivatives (Research Findings)

This approach involves direct substitution reactions on pre-formed pyrazole rings bearing reactive amino groups.

Methodology:

- Starting Material: 4,5-Diaminopyrazole derivatives with suitable leaving groups.

- Reaction:

- React with methylating agents such as methyl iodide or dimethyl sulfate.

- Conducted in the presence of a base like potassium carbonate in solvents such as acetone or ethanol.

Reaction Pathway:

Pyrazole-3,5-diamine + CH₃I → this compound

Reaction Conditions:

| Parameter | Conditions | Remarks |

|---|---|---|

| Solvent | Ethanol or acetone | Ensures solubility |

| Base | K₂CO₃ | Facilitates nucleophilic substitution |

| Temperature | 50–70°C | To promote methylation |

| Yield | Moderate to high | Dependent on reaction control |

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Diazotization & Cyclization | Aniline derivative | NaNO₂, malonate, hydrazine | 0°C during diazotization, room temp for cyclization | High selectivity, versatile | Multi-step, sensitive to temperature |

| Alkylation of Diaminopyrazole | 3,5-Diaminopyrazole | Methyl halide, base | 25–50°C, polar aprotic solvent | High yield, straightforward | Over-alkylation risk |

| Direct Nucleophilic Substitution | Pre-formed pyrazole | Methylating agent | 50–70°C, ethanol/acetone | Efficient for methylation | Requires reactive amino groups |

Research Findings and Notes

- The synthesis via diazotization and cyclization is the most established for constructing the pyrazole core with methyl substitution at the 4-position, as demonstrated by Kryštof et al. (2021).

- Alkylation of 3,5-diaminopyrazole derivatives is a flexible approach, allowing for diverse methylation patterns and functional group modifications.

- Patented methods emphasize the importance of controlled reaction conditions to prevent over-alkylation and to achieve high purity of the target compound.

- The choice of starting materials, reagents, and reaction parameters critically influences yield and selectivity, with temperature control being paramount during diazotization and methylation steps.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-1H-pyrazole-3,5-diamine can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different pyrazole derivatives.

Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated pyrazoles.

Aplicaciones Científicas De Investigación

4-Methyl-1H-pyrazole-3,5-diamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4-methyl-1H-pyrazole-3,5-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, influencing the activity of these targets. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The introduction of diverse substituents on the pyrazole ring significantly alters molecular weight, solubility, and thermal stability. Key examples include:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) and diazenyl (-N=N-) groups in 4-((4-nitrophenyl)diazenyl)-1H-pyrazole-3,5-diamine enhance electrophilicity, facilitating interactions with biological targets like Mycobacterium tuberculosis . In contrast, the methyl group in this compound offers steric bulk without significant electronic effects, making it more suitable as a synthetic intermediate .

Heterocyclic Analogs: Pyrazole vs. Triazole Derivatives

Triazole-3,5-diamine derivatives, such as 1H-1,2,4-triazole-3,5-diamine (CAS: 1455-77-2), share structural similarities with pyrazole-3,5-diamines but differ in ring size and nitrogen atom arrangement:

- Triazole Derivatives : The additional nitrogen atom in triazoles increases hydrogen-bonding capacity and thermal stability, making them suitable for energetic materials (e.g., DATMTDA-based copper complexes in ) and apoptosis-inducing agents (e.g., compound 137 in ) .

Actividad Biológica

4-Methyl-1H-pyrazole-3,5-diamine (also known as 4-methylpyrazole or 4-MP) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 113.14 g/mol. Its structure features a pyrazole ring with two amino groups located at the 3 and 5 positions and a methyl group at the 4 position. This configuration contributes to its unique reactivity and biological properties.

Target Organisms

The primary biological targets of this compound include:

- Leishmania aethiopica : A protozoan parasite responsible for leishmaniasis.

- Plasmodium berghei : A rodent malaria model used to study malaria in humans.

Mode of Action

The compound exhibits its biological effects through several mechanisms:

- Inhibition of Enzyme Activity : It has been shown to inhibit enzymes such as alcohol dehydrogenase, impacting metabolic pathways related to alcohol detoxification.

- Cell Signaling Modulation : It influences various cell signaling pathways, gene expression, and cellular metabolism, particularly in response to oxidative stress.

Antileishmanial and Antimalarial Activities

Research indicates that this compound displays potent antileishmanial and antimalarial activities. In vitro studies have demonstrated its effectiveness against both Leishmania species and Plasmodium species, suggesting it could be a viable candidate for treating these infections.

Toxicity and Dosage Effects

The toxicity profile of this compound varies with dosage:

- At low doses, it exhibits minimal toxicity while effectively modulating biochemical pathways.

- Higher doses can lead to increased toxicity but may also enhance its therapeutic effects against target pathogens.

In Vitro Studies

A study conducted on the inhibitory effects of this compound on Leishmania aethiopica showed significant reductions in parasite viability at concentrations as low as 10 µM. The compound was found to disrupt the metabolic processes essential for parasite survival.

Animal Model Research

In vivo studies using rodent models infected with Plasmodium berghei demonstrated that treatment with this compound resulted in a marked decrease in parasitemia compared to untreated controls. The observed reduction in parasite load correlated with enhanced survival rates among treated animals .

Biochemical Pathways

This compound is involved in several key metabolic pathways:

- Alcohol Metabolism : By inhibiting alcohol dehydrogenase, it alters the metabolism of ethanol, potentially leading to reduced alcohol toxicity.

- Oxidative Stress Response : It modulates gene expression related to oxidative stress, enhancing cellular resistance to damage caused by reactive oxygen species.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Target Organisms |

|---|---|---|

| This compound | Antileishmanial, Antimalarial | Leishmania aethiopica, Plasmodium berghei |

| 4-Arylazo-3,5-diaminopyrazole | Inhibits cyclin-dependent kinases | Various cancer cells |

| Pyrazole derivatives | Antimicrobial effects | Bacteria and fungi |

Q & A

Q. What are the standard synthetic routes for 4-methyl-1H-pyrazole-3,5-diamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-diketones or β-ketonitriles. For example, reacting 4-methyl-3,5-diamino-pyrazole precursors with nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can yield nitro derivatives, which are subsequently reduced to the diamine form using catalytic hydrogenation or Sn/HCl . Optimization includes monitoring reaction time, solvent polarity (e.g., methanol or THF), and stoichiometric ratios to minimize byproducts. Elemental analysis (C, H, N) and IR spectroscopy (ν(NH₂) ~3400 cm⁻¹) are critical for verifying purity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodological Answer :

- IR Spectroscopy : Primary amines exhibit symmetric/asymmetric NH₂ stretches (~3300–3400 cm⁻¹), while pyrazole ring C=N/C-C vibrations appear at ~1600–1500 cm⁻¹.

- NMR : ¹H NMR in DMSO-d₆ shows distinct NH₂ proton signals (δ 5.8–6.2 ppm, broad) and methyl group resonance (δ 2.1–2.3 ppm). ¹³C NMR confirms the methyl substituent (δ 12–14 ppm) and pyrazole carbons (δ 140–160 ppm) .

- UV-Vis : Conjugation with azo or Schiff base groups (if functionalized) introduces absorbance bands at 300–400 nm, aiding differentiation .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : The compound’s high polarity and hydrogen-bonding propensity often lead to amorphous precipitates. Recrystallization from ethanol/water mixtures (7:3 v/v) at 4°C improves crystal growth. Single-crystal X-ray diffraction (SCXRD) using SHELXL software resolves packing motifs, but twinning may occur due to symmetry; applying the TWIN command in refinement protocols mitigates this .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates Fukui indices to identify nucleophilic sites (e.g., NH₂ groups at positions 3 and 5). Molecular electrostatic potential (MEP) maps reveal electron-rich regions prone to electrophilic attack. Transition-state modeling (e.g., for azo coupling) predicts activation energies, guiding solvent selection (e.g., DMF for polar intermediates) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for derivatives?

- Methodological Answer : Discrepancies (e.g., NH₂ torsional angles in XRD vs. NMR coupling constants) arise from dynamic vs. static disorder. Multi-temperature SCXRD (100–298 K) and solid-state NMR (¹⁵N CPMAS) reconcile these by probing conformational flexibility. For example, variable-temperature ¹H NMR in DMSO-d₆ can detect tautomerization equilibria .

Q. How can this compound be functionalized to enhance thermal stability for energetic materials applications?

- Methodological Answer : Introducing nitro groups (e.g., 4-nitro derivatives via mixed acid nitration) increases density and oxygen balance. Thermal gravimetric analysis (TGA) under N₂ assesses decomposition onset (>200°C desired). Coordination with metals (e.g., Pb²⁺ salts) further stabilizes the structure, as shown in analogous 4-amino-3,5-dinitropyrazole lead salts .

Q. What in silico approaches prioritize this compound derivatives for anticancer activity screening?

- Methodological Answer : Machine learning models trained on pyrazole bioactivity datasets (e.g., ChEMBL) predict ADMET properties and target binding (e.g., kinase inhibition). Molecular docking (AutoDock Vina) against validated targets (e.g., EGFR or CDK2) ranks derivatives. High-throughput virtual screening (HTVS) pipelines integrate synthetic feasibility scores to shortlist candidates .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for nitro derivatives to avoid hydrolysis .

- Characterization : Combine SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions .

- Data Contradictions : Use Bayesian statistics to weigh crystallographic vs. spectroscopic evidence in refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.